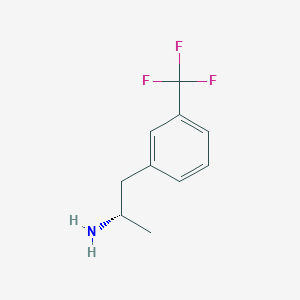

(S)-Norfenfluramine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBHFBKZUPLWBD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19036-73-8 | |

| Record name | (+)-Norfenfluramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19036-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfenfluramine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019036738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-α-methyl-m-(trifluoromethyl)phenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFENFLURAMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLX07A6ZIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Norfenfluramine's Mechanism of Action on Serotonin Receptors: A Technical Guide

This guide provides an in-depth technical exploration of the mechanism of action of (S)-(+)-norfenfluramine, the primary active metabolite of dexfenfluramine, with a specific focus on its complex interactions with serotonin (5-HT) receptors. This document is intended for researchers, scientists, and drug development professionals engaged in serotonergic system research. We will dissect its dual-action mechanism, detailing its role as both a potent serotonin releasing agent and a direct receptor agonist, supported by experimental evidence and methodologies.

Introduction: The Dual-Action Profile of (S)-Norfenfluramine

This compound is a potent central nervous system stimulant and a key player in the pharmacology of fenfluramine-based anorectics. Its mechanism of action is multifaceted, extending beyond simple modulation of serotonin levels to include direct engagement with specific serotonin receptor subtypes. This dual action—substrate-based release of serotonin via the serotonin transporter (SERT) and direct receptor agonism—underpins both its therapeutic effects and its potential for adverse effects, such as valvular heart disease, which has been linked to its activity at the 5-HT2B receptor. Understanding this complex pharmacology is critical for the development of safer serotonergic drugs.

Mechanism 1: Serotonin Releasing Agent Activity

The primary and most well-characterized mechanism of this compound is its action as a potent serotonin releasing agent (SRA). This process is mediated by its interaction with the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft.

This compound acts as a high-affinity substrate for SERT. It is transported into the presynaptic neuron, where it disrupts the vesicular storage of serotonin and reverses the direction of SERT-mediated transport. This leads to a significant, non-exocytotic release of serotonin into the synaptic cleft, dramatically increasing extracellular serotonin levels.

Visualizing the Serotonin Release Mechanism

Caption: Gq-coupled signaling cascade activated by this compound at 5-HT2 receptors.

Experimental Protocols for Characterization

The elucidation of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. The following protocols represent standard methodologies in the field.

Radioligand Binding Assay (Competition Assay)

This assay quantifies the affinity of this compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Objective: Determine the inhibition constant (Ki) of this compound at a target serotonin receptor.

Methodology:

-

Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293, CHO) recombinantly expressing the human serotonin receptor subtype of interest.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with specific ions like MgCl2 as required for the receptor).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (typically 5-20 µg of protein).

-

A fixed concentration of a selective radioligand (e.g., [3H]ketanserin for 5-HT2A) at a concentration near its dissociation constant (Kd).

-

Increasing concentrations of unlabeled this compound (e.g., 10^-11 M to 10^-5 M).

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), washing with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of any competing ligand.

-

Non-specific Binding (NSB): Radioactivity in the presence of a high concentration of a known, potent competing ligand (e.g., 10 µM mianserin for 5-HT2A).

-

Specific Binding: Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Flux Measurement

This assay measures the functional potency of this compound as an agonist at Gq-coupled receptors like the 5-HT2 family.

Objective: Determine the half-maximal effective concentration (EC50) of this compound for inducing a cellular response.

Methodology:

-

Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-h5-HT2B) in a 96-well or 384-well clear-bottom, black-walled plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for approximately 1 hour at 37°C.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Measurement: Use a plate reader capable of fluorescence measurement (e.g., FLIPR, FlexStation).

-

Measure the baseline fluorescence of the cells.

-

Add the various concentrations of this compound to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over time (e.g., for 2-3 minutes). Agonist binding will trigger Ca2+ release, causing an increase in fluorescence.

-

-

Data Analysis:

-

Determine the maximum change in fluorescence for each concentration.

-

Plot the change in fluorescence (or % of maximal response) against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 and the maximum effect (Emax).

-

Visualizing the Experimental Workflow

Caption: Comparative workflow for binding and functional assays.

Conclusion and Future Directions

This compound exhibits a complex, dual-action mechanism at serotonin synapses, functioning as both a potent serotonin releasing agent via SERT and a direct agonist at 5-HT2 receptors. This profile, particularly its high potency at the 5-HT2B receptor, is crucial for understanding its therapeutic and adverse effects. The experimental protocols detailed herein provide a framework for the precise characterization of these interactions.

Future research should focus on developing compounds that separate the desired serotonin-releasing properties from the potentially harmful 5-HT2B receptor agonism. This requires a continued application of rigorous in vitro pharmacological profiling, as described in this guide, to guide medicinal chemistry efforts toward safer and more effective serotonergic therapeutics.

References

-

Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") and its Metabolites Potently Interact with Serotonin 5-HT2 Receptors. Psychopharmacology, 169(1), 103-112. [Link]

-

Rothman, R. B., et al. (2000). Evidence for Serotonin (5-HT) Transporter- and 5-HT2 Receptor-Mediated Mechanisms in the Anorectic Action of d-Fenfluramine and d-Norfenfluramine. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1189-1202. [Link]

-

Hutcheson, J. D., et al. (2011). Serotonin receptors and heart valve disease. Pharmacology & Therapeutics, 130(2), 144-159. [Link]

(S)-Norfenfluramine: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(S)-Norfenfluramine, the dextrorotatory enantiomer of 3-(trifluoromethyl)amphetamine, is a significant molecule in the landscape of neuropharmacology. As the major active metabolite of the anorectic agent fenfluramine, its potent serotonergic and noradrenergic activity has been a subject of extensive research.[1][2] While its therapeutic potential has been explored, particularly for conditions like seizure disorders, its clinical development has been hampered by concerns over cardiac valvulopathy, a serious adverse effect linked to its agonist activity at the 5-HT2B receptor.[1][2]

This technical guide provides an in-depth exploration of the synthesis and characterization of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights for researchers engaged in the synthesis of chiral amines and the development of related compounds. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

I. Strategic Approaches to the Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical undertaking, as the two enantiomers of norfenfluramine exhibit different pharmacological and toxicological profiles.[1][3] The primary synthetic challenge lies in the stereoselective introduction of the amine group at the C2 position of the propane chain. This guide will detail two robust and widely applicable strategies to achieve this:

-

Reductive Amination followed by Chiral Resolution: A classical and reliable approach involving the synthesis of the racemic compound and subsequent separation of the desired (S)-enantiomer.

-

Asymmetric Synthesis: A more elegant and efficient strategy that directly generates the desired enantiomer, minimizing the loss of material.

The common starting material for both strategies is 1-(3-(trifluoromethyl)phenyl)propan-2-one .

Synthesis of the Key Precursor: 1-(3-(trifluoromethyl)phenyl)propan-2-one

The synthesis of this key ketone intermediate is typically achieved from 2-(3-(trifluoromethyl)phenyl)acetic acid.

This reaction converts the carboxylic acid to the corresponding methyl ketone.

-

Reaction: 2-(3-(trifluoromethyl)phenyl)acetic acid is reacted with acetic anhydride in the presence of a catalyst, such as pyridine or N-methylimidazole.

-

Mechanism: The reaction proceeds through the formation of a mixed anhydride, which then undergoes acylation and decarboxylation to yield the methyl ketone.

-

Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified by distillation under reduced pressure.

Strategy 1: Racemic Synthesis via Reductive Amination and Subsequent Chiral Resolution

This strategy first focuses on the efficient synthesis of racemic norfenfluramine, which is then separated into its constituent enantiomers.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone with an amine source in the presence of a reducing agent. For the synthesis of a primary amine like norfenfluramine, ammonia is the required nitrogen source.

-

Reaction: 1-(3-(trifluoromethyl)phenyl)propan-2-one is dissolved in a suitable solvent, typically methanol. An excess of ammonia (often as a solution in methanol or as ammonium acetate) is added, followed by the portion-wise addition of a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) at a controlled temperature (e.g., 0-25 °C).

-

Causality of Reagent Choice: Sodium borohydride is a mild and selective reducing agent, well-suited for reducing the imine intermediate formed in situ without significantly reducing the starting ketone. The use of an excess of the ammonia source drives the equilibrium towards imine formation.

-

Work-up and Purification: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous residue is then basified (e.g., with NaOH) to deprotonate the amine, which is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried and the solvent evaporated to yield racemic norfenfluramine, which can be further purified by distillation or chromatography.

Caption: Workflow for the chiral resolution of racemic norfenfluramine.

Strategy 2: Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to this compound, avoiding the 50% theoretical yield limitation of classical resolution. Biocatalysis, in particular, has emerged as a powerful tool for the synthesis of chiral amines.

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate. By using a chiral transaminase, the amine can be produced with high enantioselectivity.

-

Enzyme and Reagent Selection: A suitable (S)-selective ω-transaminase is chosen. These are commercially available or can be identified through screening. A common amino donor is isopropylamine, which is converted to acetone, or L-alanine, which is converted to pyruvate. The reaction is typically carried out in an aqueous buffer at a specific pH and temperature to ensure optimal enzyme activity and stability.

-

Reaction Setup: 1-(3-(trifluoromethyl)phenyl)propan-2-one is suspended in the buffer containing the transaminase, the co-factor pyridoxal-5'-phosphate (PLP), and a large excess of the amino donor. The reaction may require a co-solvent like DMSO to improve the solubility of the ketone substrate.

-

Driving the Equilibrium: The reaction is often equilibrium-limited. To drive the reaction to completion, the ketone by-product (acetone or pyruvate) can be removed. For example, if L-alanine is the amino donor, lactate dehydrogenase (LDH) and NADH can be added to reduce the pyruvate to lactate.

-

Work-up and Purification: After the reaction is complete, the enzyme is removed (e.g., by centrifugation). The product is then extracted from the aqueous phase after basification and purified. The enantiomeric excess is determined by chiral HPLC.

II. Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the nitrogen, the methylene protons, and the methyl protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The methine proton (CH-NH₂) will be a multiplet around δ 3.0-3.5 ppm. The methylene protons (CH₂) will appear as two diastereotopic protons, likely as complex multiplets, in the range of δ 2.5-3.0 ppm. The methyl group (CH₃) will be a doublet around δ 1.1-1.3 ppm due to coupling with the adjacent methine proton. The amine protons (NH₂) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, including the carbon attached to the CF₃ group (which will appear as a quartet due to C-F coupling), the aliphatic carbons of the propane chain, and the trifluoromethyl carbon itself. The quaternary carbon of the CF₃ group is expected around δ 120-130 ppm (as a quartet), while the other aromatic carbons will resonate between δ 120-145 ppm. The aliphatic carbons will appear in the upfield region, with the CH-NH₂ carbon around δ 50-55 ppm, the CH₂ carbon around δ 40-45 ppm, and the CH₃ carbon around δ 20-25 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.2 - 7.6 (m) | 120 - 145 |

| -CH(NH₂)- | 3.0 - 3.5 (m) | 50 - 55 |

| -CH₂- | 2.5 - 3.0 (m) | 40 - 45 |

| -CH₃ | 1.1 - 1.3 (d) | 20 - 25 |

| -NH₂ | variable (br s) | - |

| -CF₃ | - | ~124 (q) |

Electron Ionization Mass Spectrometry (EI-MS) is commonly used for the structural analysis of small molecules.

-

Molecular Ion: The molecular ion peak (M⁺) for norfenfluramine (C₁₀H₁₂F₃N) is expected at m/z 203.

-

Fragmentation Pattern: The primary fragmentation pathway for amphetamine-like structures is the benzylic cleavage (α-cleavage) of the C-C bond adjacent to the phenyl ring. This would result in the formation of a stable tropylium-like cation. For norfenfluramine, the major fragmentation is the loss of the methylamine group, leading to a prominent peak at m/z 159. Another significant fragment can arise from the cleavage of the bond between the two aliphatic carbons, resulting in a fragment at m/z 44 (CH₃-CH=NH₂⁺).

Chromatographic Analysis

Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound.

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD or Chiralpak AD), are often effective for separating amphetamine analogues.

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is commonly used.

-

Validation: The method should be validated for linearity, accuracy, and precision. A sample of racemic norfenfluramine should be injected to determine the retention times of both the (S)- and (R)-enantiomers and to demonstrate baseline separation. The enantiomeric excess (e.e.) of the synthesized this compound is then calculated from the peak areas of the two enantiomers.

III. Safety and Handling Considerations

This compound is a pharmacologically active compound and should be handled with appropriate care in a laboratory setting. It is essential to wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. As a trifluoromethyl-containing compound, appropriate precautions should be taken during its synthesis and handling.

IV. Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound, designed to empower researchers with both the theoretical understanding and practical protocols necessary for its successful preparation and analysis. By elucidating the rationale behind different synthetic strategies and characterization techniques, this document aims to serve as a valuable resource for scientists in the field of medicinal chemistry and drug development. The choice between chiral resolution and asymmetric synthesis will depend on the specific requirements of the research, including scale, cost, and desired efficiency. Rigorous characterization using the described spectroscopic and chromatographic methods is paramount to ensure the quality and integrity of the final compound.

V. References

-

Norfenfluramine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Rothman, R. B., et al. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1191-1199.

-

Caccia, S. (2007). Enantioselectivity of fenfluramine and norfenfluramine metabolism and disposition. Current Drug Metabolism, 8(7), 731-742.

-

Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

(+)-Norfenfluramine | C10H12F3N | CID 9815618 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Mass spectra and propsed fragmentation patterns of ephedrine (A),... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Leuckart reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chiral resolution - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Asymmetric synthesis of chiral amines with ω-transaminase - Shin - 1999 - Biotechnology and Bioengineering - Wiley Online Library. (n.d.). Retrieved January 14, 2026, from [Link]

-

US10351510B2 - Fenfluramine compositions and methods of preparing the same - Google Patents. (n.d.). Retrieved January 14, 2026, from

-

(+-)-Norfenfluramine | C10H12F3N | CID 15897 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Norfenfluramine - NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]

-

Quantitation of dexfenfluramine/d-norfenfluramine Concentration in Primate Brain Using 19F NMR Spectroscopy - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

US10947183B2 - Fenfluramine compositions and methods of preparing the same - Google Patents. (n.d.). Retrieved January 14, 2026, from

Sources

- 1. (+-)-Norfenfluramine | C10H12F3N | CID 15897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitation of dexfenfluramine/d-norfenfluramine concentration in primate brain using 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Effects of (S)-Norfenfluramine on Appetite Regulation

Preamble: Contextualizing (S)-Norfenfluramine in Appetite Research

This compound, the dextrorotatory enantiomer and principal active metabolite of dexfenfluramine, represents a molecule of significant historical and scientific importance in the study of appetite regulation. Originally developed as part of an effective but ultimately withdrawn class of anorectic agents, its potent effects on the central serotonergic system have made it an invaluable tool for dissecting the neural circuits that govern satiety and food intake.[1][2] This guide provides drug development professionals, researchers, and scientists with a technical framework for understanding and investigating the in vivo effects of this compound. We move beyond simple protocol recitation to explore the causal relationships between its molecular actions and the resulting physiological and behavioral phenotypes, emphasizing the design of robust, self-validating experimental systems.

Section 1: The Dual-Action Molecular Pharmacology of this compound

Understanding the in vivo outcomes of this compound administration begins with its dual mechanism of action at the molecular level. It is not merely a receptor agonist but also a potent neurotransmitter releasing agent.

-

Serotonin-Norepinephrine Releasing Agent (SNRA): Like its parent compound, this compound interacts with monoamine transporters to induce the non-exocytotic release (efflux) of serotonin (5-HT) and, to a lesser extent, norepinephrine from presynaptic terminals.[3] This action acutely increases the concentration of these neurotransmitters in the synaptic cleft, significantly amplifying serotonergic signaling.

-

Direct 5-HT Receptor Agonism: Critically, this compound is also a direct and potent agonist at specific postsynaptic serotonin receptors. Its anorectic efficacy is primarily driven by its high affinity and functional agonism at the 5-HT2C receptor , while its most dangerous off-target effects are mediated by its potent agonism at the 5-HT2B receptor .[4][5]

The distinction in receptor affinity is the central pillar of any investigation into this compound. The desired therapeutic effect (anorexia) and the severe adverse effect (cardiac valvulopathy) are mediated by two different, but related, receptors. This necessitates a carefully designed experimental approach that can parse these distinct effects.

| Parameter | 5-HT2C Receptor | 5-HT2B Receptor | Source(s) |

| Primary Role | Appetite Regulation (Satiety) | Cardiac Valve Fibroblast Proliferation | [6][7] |

| This compound Affinity (Ki) | Moderately Potent (Full Agonist) | High Potency (Ki: 10-50 nM) | [4][5][8] |

| Location | CNS (Hypothalamus, etc.) | Periphery (Heart Valves, Gut) & CNS | [6][7] |

| Functional Outcome | Decreased Food Intake | Valvular Heart Disease | [4][9] |

Table 1: Comparative Receptor Profile of this compound.

Section 2: The Hypothalamic 5-HT2C-POMC Pathway: The Nexus of Anorexia

The appetite-suppressing effects of this compound are not diffuse but are primarily mediated through a specific and well-characterized neural circuit in the arcuate nucleus (ARC) of the hypothalamus.[10]

This compound's action at 5-HT2C receptors, which are highly expressed on pro-opiomelanocortin (POMC) neurons, is the critical initiating event.[6][11] Activation of these Gq-coupled receptors leads to neuronal depolarization and increased firing of POMC neurons.[10][11] These activated neurons then release the neuropeptide α-melanocyte-stimulating hormone (α-MSH). α-MSH subsequently acts on melanocortin 4 receptors (MC4Rs) in downstream brain regions like the paraventricular nucleus of the hypothalamus (PVN), signaling a state of satiety and leading to the cessation of eating.[12] Genetic or pharmacological disruption of the MC4R pathway has been shown to blunt the anorectic effects of 5-HT2C agonists, providing authoritative grounding for this mechanism.[10][12]

Figure 2: Workflow for assessing anorectic effects in rodents.

Step-by-Step Methodology:

-

Animal Model & Acclimation:

-

Use adult male Sprague-Dawley or Wistar rats, which are standard models for feeding studies.

-

Individually house animals in metabolic cages equipped with automated food intake monitoring systems for at least 3-5 days prior to the experiment. This minimizes stress and allows for stable baseline measurements.

-

Habituate the animals to the specific diet (e.g., standard chow or a high-fat diet) that will be used during the study. [13]

-

-

Baseline Data Collection:

-

For 48 hours preceding drug administration, record baseline food intake, water intake, and body weight to establish a stable individual baseline for each animal.

-

-

Drug Preparation and Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.9% sterile saline).

-

Randomize animals into groups (typically n=8-12 per group): Vehicle control, and this compound (e.g., 2.5, 5.0, 10 mg/kg). Doses are selected based on literature reports of anorectic potency. [13][14] * Administer the drug via intraperitoneal (i.p.) injection, typically at the onset of the dark cycle when rodents are most active and feeding begins.

-

-

Post-Dosing Data Acquisition:

-

Immediately following injection, begin continuous monitoring of food intake for at least 24 hours.

-

Key parameters to be automatically logged include:

-

Cumulative Food Intake (g): Total food consumed at specific time points (e.g., 1, 2, 4, 8, 24 hours).

-

Meal Pattern Analysis:

-

Meal Size (g): The amount of food consumed in a single feeding bout.

-

Meal Frequency: The number of meals initiated over the recording period.

-

Inter-Meal Interval (min): The time between the end of one meal and the beginning of the next.

-

-

-

-

Data Analysis and Interpretation:

-

Causality Check: A true satiety-enhancing agent like this compound is expected to primarily decrease meal size , while the inter-meal interval should increase. This pattern is distinct from agents that may cause malaise, which often leads to a disorganized reduction in both meal size and frequency.

-

Calculate the Satiety Ratio (Inter-Meal Interval / Meal Size). An increase in this ratio is a strong indicator of enhanced satiety.

-

Compare dose groups to the vehicle control using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

-

Protocol: In Vivo Microdialysis of Hypothalamic Serotonin

This protocol provides direct neurochemical evidence to link the behavioral outcome (anorexia) to the drug's primary mechanism of action (serotonin release). The trustworthiness of the food intake data is significantly enhanced by demonstrating a concurrent, dose-dependent increase in extracellular serotonin in the precise brain region controlling appetite.

Experimental Workflow

Figure 3: Workflow for in vivo microdialysis study.

Step-by-Step Methodology:

-

Surgical Preparation:

-

Under anesthesia, implant a microdialysis guide cannula stereotaxically, targeting the lateral hypothalamus (LH) or perifornical hypothalamus (PFH), key sites of serotonergic anorectic action. [3] * Allow animals to recover for at least one week post-surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe (with a semi-permeable membrane) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate for at least 60-90 minutes.

-

Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

-

-

Drug Administration and Sampling:

-

Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle. [15] * Continue collecting dialysate samples at the same interval for at least 2-3 hours post-injection.

-

-

Neurochemical Analysis:

-

Data Analysis and Interpretation:

-

Express post-drug neurotransmitter levels as a percentage change from the stable baseline average for each animal.

-

Causality Check: Administration of this compound should produce a rapid and robust increase in extracellular 5-HT, confirming its action as a serotonin releaser in the target brain region. [3][15]A concurrent decrease in 5-HIAA is also expected, as reuptake blockade prevents the metabolism of synaptic 5-HT. [3] * Compare the time course of the neurochemical changes with the time course of the anorectic effect from the feeding studies to establish a strong temporal correlation.

-

Protocol: Assessing Cardiovascular Safety

Given the known association between 5-HT2B agonism and cardiac valvulopathy, any in vivo study of this compound, particularly chronic studies, must include a cardiovascular safety component. This is a critical self-validating step to ensure the interpretation of anorectic data is not confounded by systemic toxicity.

Step-by-Step Methodology:

-

Study Design: This protocol is typically integrated into longer-term (e.g., >2 weeks) feeding studies.

-

Baseline Assessment: Prior to chronic drug administration, perform baseline echocardiography on anesthetized rats to assess cardiac structure and function, specifically measuring the thickness and morphology of the mitral and aortic valve leaflets.

-

Chronic Administration: Administer this compound or vehicle daily for the duration of the study (e.g., 4 weeks).

-

Follow-up Assessment: Perform follow-up echocardiography at the end of the treatment period to detect any drug-induced changes in valve morphology.

-

Histopathology (Gold Standard):

-

At the end of the study, perfuse the animals and collect the hearts.

-

Process the heart tissue for histological analysis.

-

Stain sections of the heart valves (e.g., with Masson's trichrome) and examine them microscopically for signs of fibroplasia (proliferation of myofibroblasts), the hallmark of drug-induced valvulopathy. [9]6. Interpretation: Any significant increase in valve leaflet thickness or evidence of fibroplasia in the drug-treated group compared to the vehicle group is a positive sign for 5-HT2B-mediated cardiotoxicity and provides a critical safety context for the efficacy data. [9][16]

-

Section 4: Synthesis and Interpretation of Expected Outcomes

By integrating the data from these multimodal assessments, a comprehensive picture of this compound's in vivo profile emerges.

| Experimental Arm | Expected Outcome | Mechanistic Interpretation |

| Food Intake | Dose-dependent decrease in 24h food intake. Primarily a reduction in meal size with an increase in the satiety ratio. | Activation of the hypothalamic 5-HT2C-POMC pathway enhances the feeling of fullness, leading to the termination of meals sooner. [10][12] |

| Microdialysis | Rapid, significant increase (>200% of baseline) in extracellular 5-HT in the lateral hypothalamus post-injection. | Direct evidence of serotonin release and reuptake inhibition in a key appetite-regulating brain region. [3][15] |

| Cardiovascular (Chronic) | Potential for increased thickness of mitral/aortic valve leaflets and histological evidence of fibroplasia. | Off-target agonism at 5-HT2B receptors on cardiac valve fibroblasts, a known and serious safety liability. [7][9] |

Table 2: Synthesis of Expected In Vivo Outcomes for this compound.

Conclusion: A Powerful Tool Requiring a Rigorous, Integrated Approach

This compound remains a cornerstone tool for neuropharmacological research into appetite. Its potent and specific mechanism of action on the central serotonergic system allows for clear dissection of the pathways governing satiety. However, its utility is inextricably linked to its significant safety liabilities. The experimental framework presented in this guide—integrating behavioral, neurochemical, and cardiovascular endpoints—provides a robust and self-validating system for any investigation. By explaining the causality behind each protocol and linking molecular action to in vivo phenotype, researchers can confidently leverage the power of this compound to advance the understanding of appetite regulation while remaining vigilant of its off-target effects.

References

-

McTavish, D., & Heel, R. C. (1992). Dexfenfluramine. An Updated Review of Its Therapeutic Use in the Management of Obesity. Drugs, 43(5), 713–733. [Link]

-

Guazzelli, M., Cini, M., Scardigli, G., & Samanin, R. (1998). Simultaneous brain and blood microdialysis study with a new removable venous probe. Serotonin and 5-hydroxyindolacetic acid changes after D-norfenfluramine or fluoxetine. Journal of Neuroscience Methods, 81(1-2), 109–115. [Link]

-

Finer, N., Craddock, D., Lavielle, R., & Keen, H. (1987). Prolonged weight loss with dexfenfluramine treatment in obese patients. Diabete & Metabolisme, 13(6), 598–602. [Link]

-

D'Alessio, D., & Fanelli, E. (2000). Efficacy of fenfluramine and dexfenfluramine in the treatment of obesity: a meta-analysis. Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews. [Link]

-

Schwartz, D., Hernandez, L., & Hoebel, B. G. (1989). Fenfluramine administered systemically or locally increases extracellular serotonin in the lateral hypothalamus as measured by microdialysis. Brain Research, 482(2), 261–270. [Link]

-

Guy-Grand, B., Apfelbaum, M., Crepaldi, G., Gries, A., Lefebvre, P., & Turner, P. (1989). International trial of long-term dexfenfluramine in obesity. The Lancet, 334(8672), 1142–1145. [Link]

-

Xu, Y., Jones, J. E., Kohno, D., Williams, K. W., Lee, C. E., Choi, M. J., Anderson, J. G., Heisler, L. K., & Elmquist, J. K. (2008). 5-HT2CRs Expressed by Pro-Opiomelanocortin Neurons Regulate Energy Homeostasis. Neuron, 60(4), 582–589. [Link]

-

Schechter, M. D. (1990). Temporal differences in behavioral effect of fenfluramine and norfenfluramine. Pharmacology, Biochemistry, and Behavior, 35(3), 527–531. [Link]

-

Rittmaster, R. S. (1990). [Clinical observations on the treatment of obese patients with dexfenfluramine]. La Clinica Terapeutica, 134(3), 221–227. [Link]

-

Wallace, M. J., & Singer, G. (1981). Comparison of the Effects of Fenfluramine and Other Anorectic Agents in Different Feeding and Drinking Paradigms in Rats. Pharmacology, Biochemistry, and Behavior, 14(5), 703–708. [Link]

-

Sohn, J. W., & Williams, K. W. (2012). Serotonin 5-HT2C receptor-mediated inhibition of the M-current in hypothalamic POMC neurons. American Journal of Physiology-Endocrinology and Metabolism, 302(11), E1354–E1361. [Link]

-

Maze Engineers. (n.d.). Operant Conditioning. ConductScience. [Link]

-

Heisler, L. K., Lauer, J. L., Bay-Richter, C., & Tecott, L. H. (2013). 5-HT2C Receptor Agonist Anorectic Efficacy Potentiated by 5-HT1B Receptor Agonist Coapplication: An Effect Mediated via Increased Proportion of Pro-Opiomelanocortin Neurons Activated. The Journal of Neuroscience, 33(23), 9847–9857. [Link]

-

Zaczek, R., Culp, S., & De Souza, E. B. (1997). Fenfluramine and Norfenfluramine Levels in Brain Microdialysate, Brain Tissue and Plasma of Rats Administered Doses of d-Fenfluramine Known to Deplete 5-Hydroxytryptamine Levels in Brain. The Journal of Pharmacology and Experimental Therapeutics, 281(2), 611–623. [Link]

-

Zhou, L., Sutton, G. M., & Heisler, L. K. (2021). Central 5-HTR2C in the Control of Metabolic Homeostasis. Frontiers in Endocrinology, 12, 689036. [Link]

-

Lam, D. D., Przydzial, M. J., Ridley, S. H., Yeo, G. S. H., Rochford, J. J., O'Rahilly, S., & Heisler, L. K. (2008). Serotonin 5-HT2C Receptor Agonist Promotes Hypophagia via Downstream Activation of Melanocortin 4 Receptors. Endocrinology, 149(3), 1323–1328. [Link]

-

Martin, L. J., & Iceberg, E. (2015). Quantifying Social Motivation in Mice Using Operant Conditioning. Journal of Visualized Experiments, (102), e53009. [Link]

-

U.S. Food and Drug Administration. (2020). NDA 212102 Pharmacology Review. AccessData. [Link]

-

Martin, L. J., & Iceberg, E. (2015). Quantifying Social Motivation in Mice Using Operant Conditioning. Journal of Visualized Experiments, (102). [Link]

-

Dwyer, D. M., & Boakes, R. A. (2023). Assessing reward preference using operant behavior in male and female mice. PLOS ONE, 18(9), e0291232. [Link]

-

Sacaan, A. I., & Schechter, M. D. (2021). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? ACS Chemical Neuroscience, 12(15), 2898–2906. [Link]

-

Cavero, I., & Guillon, J. M. (2014). Safety Pharmacology assessment of drugs with biased 5-HT(2B) receptor agonism mediating cardiac valvulopathy. Journal of Pharmacological and Toxicological Methods, 69(2), 150–161. [Link]

-

Rothman, R. B., Baumann, M. H., Savage, J. E., Rauser, L., McBride, A., Hufeisen, S. J., & Roth, B. L. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation, 102(23), 2836–2841. [Link]

-

Gundlah, C., & Auerbach, S. B. (1998). Differences in hypothalamic serotonin between estrous phases and gender: an in vivo microdialysis study. Neuroendocrinology, 68(5), 348–356. [Link]

-

JoVE. (2023). Positive Reinforcement-Operant Conditioning Studies. [Link]

-

Borsini, F., Bendotti, C., Aleotti, A., Samanin, R., & Garattini, S. (1982). D-Fenfluramine and D-norfenfluramine reduce food intake by acting on different serotonin mechanisms in the rat brain. Pharmacological Research Communications, 14(7), 671–678. [Link]

-

Rose, S., Hindmarsh, J. G., Collins, P., & Jenner, P. (1997). The effect of fenfluramine dosage regimen and reduced food intake on levels of 5-HT in rat brain. Journal of Neural Transmission, 104(11-12), 1339–1351. [Link]

-

Cavero, I., & Guillon, J. M. (2014). Safety Pharmacology assessment of drugs with biased 5-HT2B receptor agonism mediating cardiac valvulopathy. ResearchGate. [Link]

-

De Maeyer, J. H., Lefebvre, R. A., & Schuurkes, J. A. (2011). Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders. Alimentary Pharmacology & Therapeutics, 34(7), 711–725. [Link]

-

Daws, L. C., & Gould, G. G. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience, 4(5), 787–795. [Link]

-

Wagh, A., Mishra, A., Saha, S., & Jain, M. (2017). Cardiovascular Concern of 5-HT2B Receptor and Recent Vistas in the Development of Its Antagonists. Cardiovascular & Hematological Disorders-Drug Targets, 17(2), 86–104. [Link]

-

Rothman, R. B., Baumann, M. H., Savage, J. E., Rauser, L., McBride, A., Hufeisen, S. J., & Roth, B. L. (2000). Dose-response curves for selected agents in 5-HT 2B functional assay. ResearchGate. [Link]

-

Root, J., Coles, E., Katugampola, S., Napier, C., & Holbrook, M. (2003). NORFENFLURAMINE IS A FULL AGONIST AT HUMAN 5-HT2B RECEPTORS. pA2 Online. [Link]

-

Jensen, A. A., Hentzer, M., & Leth-Petersen, S. (2017). Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. [Link]

-

Choi, S., & Fernstrom, J. D. (2020). The anorexic effect of DL-fenfluramine is dependent on animals' habituation to different food types. Frontiers in Nutrition, 7, 58. [Link]

-

Bialer, M., Johannessen, S. I., Koepp, M. J., Moshé, S. L., Perucca, E., Søndergaard, K. H., & Landmark, C. J. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 64(5), 1334–1344. [Link]

-

Labcorp. (n.d.). In Vitro & In Vivo Cardiovascular Safety Assessment. [Link]

Sources

- 1. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Fenfluramine and D-norfenfluramine reduce food intake by acting on different serotonin mechanisms in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fenfluramine administered systemically or locally increases extracellular serotonin in the lateral hypothalamus as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Frontiers | Central 5-HTR2C in the Control of Metabolic Homeostasis [frontiersin.org]

- 7. Cardiovascular Concern of 5-HT2B Receptor and Recent Vistas in the Development of Its Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Safety Pharmacology assessment of drugs with biased 5-HT(2B) receptor agonism mediating cardiac valvulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT2CRs Expressed by Pro-Opiomelanocortin Neurons Regulate Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Frontiers | The anorexic effect of DL-fenfluramine is dependent on animals' habituation to different food types [frontiersin.org]

- 14. Comparison of the effects of fenfluramine and other anorectic agents in different feeding and drinking paradigms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous brain and blood microdialysis study with a new removable venous probe. Serotonin and 5-hydroxyindolacetic acid changes after D-norfenfluramine or fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetics and Metabolism of (S)-Norfenfluramine in Rodent Models

Introduction

(S)-Norfenfluramine, the N-de-ethylated metabolite of (S)-fenfluramine, is a pharmacologically active compound that has garnered significant interest for its serotonergic and anorectic effects, as well as its potential antiseizure properties.[1][2] Understanding its behavior in preclinical rodent models is paramount for drug development and toxicological assessment. This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and metabolism of this compound in rats and mice, offering field-proven insights for researchers and drug development professionals. We will delve into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, supplemented with detailed experimental protocols and data visualization to facilitate a comprehensive understanding.

Pharmacokinetic Profile of this compound in Rodents

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive distribution, particularly into the brain.[3][4] Its elimination half-life is notably longer than that of its parent compound, fenfluramine.[5][6]

Absorption

Following oral administration of its parent compound, fenfluramine, this compound is readily formed and detected in systemic circulation.[5] Direct administration of this compound via intraperitoneal injection in rats also results in rapid absorption.[3][4]

Distribution

A key characteristic of this compound is its extensive penetration into the brain.[3][7] Studies in both rats and mice have consistently shown brain concentrations to be significantly higher than those in plasma, with brain-to-plasma concentration ratios reported to be greater than 15-fold.[7][8] This high degree of brain penetration is a critical factor in its central nervous system effects. For instance, in rats, brain-to-plasma concentration ratios for d-norfenfluramine have been measured as high as 27.6.[3][9] The bound fraction of both fenfluramine and norfenfluramine in blood is approximately 40%.[5]

Metabolism

This compound is the major active metabolite of fenfluramine, formed primarily through N-dealkylation.[10] This metabolic conversion is largely mediated by the Cytochrome P450 (CYP) enzyme system in the liver.[10][11][12] Specifically, CYP1A2, CYP2B6, and CYP2D6 have been identified as key enzymes in the metabolism of fenfluramine to norfenfluramine.[10][13]

Further metabolism of norfenfluramine can occur. In vitro studies using rat liver S9 fractions have identified several metabolites formed through processes such as oxygenation, dehydrogenation, and glucuronide conjugation.[14] The primary metabolic pathway involves N-dealkylation of fenfluramine to norfenfluramine, which can then undergo further biotransformation.[14][15]

Metabolic Pathway of Fenfluramine to Norfenfluramine and Subsequent Metabolites

Caption: Primary metabolic pathway of (S)-Fenfluramine in rodents.

Excretion

The primary route of excretion for fenfluramine and its metabolites is through the urine.[5][16] Following administration of fenfluramine, a significant portion of the dose is excreted in the urine as norfenfluramine (approximately 20% in rats).[5]

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound observed in rodent studies. It is important to note that these values can vary depending on the dose, route of administration, and specific rodent strain used.

| Parameter | Rat | Mouse | Reference(s) |

| Half-life (t½) in Plasma | ~12 hours (as metabolite of (-)-fenfluramine) | Longer than fenfluramine | [5],[6] |

| Half-life (t½) in Brain | Not explicitly stated for this compound | Not explicitly stated for this compound | |

| Brain-to-Plasma Ratio | >15 | ~20 | [7],[8] |

Methodologies for Studying this compound Pharmacokinetics

The reliable quantification of this compound in biological matrices is crucial for accurate pharmacokinetic assessment. The following sections detail a standard workflow and specific analytical protocols.

Experimental Workflow for a Rodent Pharmacokinetic Study

Caption: A typical experimental workflow for a rodent pharmacokinetic study.

Protocol 1: Quantification of this compound in Rat Plasma and Brain Homogenate by LC-MS/MS

This protocol provides a robust method for the simultaneous determination of this compound in plasma and brain tissue.

1. Materials and Reagents:

-

This compound analytical standard

-

Internal Standard (IS) (e.g., d-norfenfluramine or a structurally similar compound)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Rat plasma (K2EDTA)

-

Rat brain tissue

-

Phosphate-buffered saline (PBS), pH 7.4

2. Sample Preparation:

-

Plasma:

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 150 µL of ACN containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

Brain Homogenate:

-

Accurately weigh the brain tissue.

-

Homogenize the tissue in 4 volumes of ice-cold PBS using a mechanical homogenizer.

-

To 50 µL of brain homogenate, add 150 µL of ACN containing the internal standard.

-

Follow steps 4-6 from the plasma sample preparation.

-

3. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient: A suitable gradient to ensure separation from endogenous components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Norfenfluramine: e.g., m/z 204.0 > 159.0[14]

-

Internal Standard: To be optimized based on the selected IS.

-

-

Optimize collision energy and other source parameters for maximum sensitivity.

-

4. Data Analysis:

-

Construct a calibration curve using standards of known concentrations prepared in the respective matrix (plasma or blank brain homogenate).

-

Calculate the concentration of this compound in the unknown samples by interpolating from the calibration curve.

-

Perform pharmacokinetic analysis using appropriate software to determine parameters such as half-life, AUC, and Cmax.

Conclusion

The study of this compound's pharmacokinetics and metabolism in rodent models reveals a compound with rapid absorption, extensive brain distribution, and a longer half-life than its parent drug, fenfluramine. Its metabolism is primarily driven by hepatic CYP450 enzymes. The provided methodologies offer a robust framework for researchers to conduct their own investigations into this and similar compounds. A thorough understanding of these ADME properties is essential for the continued development and safety assessment of this compound and related therapeutics.

References

-

Spinelli, R., Fracasso, C., Guiso, G., Garattini, S., & Caccia, S. (1988). Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study. Xenobiotica, 18(5), 573-584. [Link]

-

Martin, P., Czerwiński, M., Boyd, B., Tio, C., & Smith, T. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives, 10(4), e00989. [Link]

-

National Center for Biotechnology Information. (n.d.). Fenfluramine. In PubChem. Retrieved from [Link]

-

Erenburg, N., Hamed, R., Shaul, C., Perucca, E., & Bialer, M. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 64(6), 1673-1683. [Link]

-

Erenburg, N., Hamed, R., Shaul, C., Barasch, D., Perucca, E., & Bialer, M. (2024). Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats. Epilepsia, 65(2), e14-e19. [Link]

-

Campbell, D. B. (1986). The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies. British Journal of Clinical Pharmacology, 21(5), 553-557. [Link]

-

El-Koussi, A. A., & El-Rabbat, N. A. (2001). Chiral HPLC Determination of dl-Fenfluramine and dl- Norfenfluramine in Biological Fluids Using DIB-Cl as a Label. Journal of Health Science, 47(5), 449-455. [Link]

-

Erenburg, N., Hamed, R., Shaul, C., Barasch, D., Perucca, E., & Bialer, M. (2024). Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats. Epilepsia, 65(2), e14-e19. [Link]

-

Bialer, M., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. International Journal of Molecular Sciences, 25(3), 1738. [Link]

-

Erenburg, N., Hamed, R., Shaul, C., Barasch, D., Perucca, E., & Bialer, M. (2024). Pharmacokinetics of d‐ and l‐norfenfluramine following their administration as individual enantiomers in rats. Epilepsia. [Link]

-

Caccia, S., Ballabio, M., Guiso, G., Rocchetti, M., & Garattini, S. (1982). Species differences in the kinetics and metabolism of fenfluramine isomers. Archives Internationales de Pharmacodynamie et de Thérapie, 258(1), 15-28. [Link]

-

Erenburg, N., Hamed, R., Shaul, C., Perucca, E., & Bialer, M. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia. [Link]

-

Caccia, S., Dagnino, G., & Garattini, S. (1977). Gas-liquid chromatographic determination of the optical isomers of fenfluramine and norfenfluramine in biological samples. Journal of Chromatography A, 144(1), 127-131. [Link]

-

Zaczek, R., et al. (1995). Fenfluramine and norfenfluramine levels in brain microdialysate, brain tissue and plasma of rats administered doses of d-fenfluramine known to deplete 5-hydroxytryptamine levels in brain. Journal of Pharmacology and Experimental Therapeutics, 275(1), 101-109. [Link]

-

Erenburg, N., Hamed, R., Shaul, C., Perucca, E., & Bialer, M. (2023). Brain tissue concentrations of d‐ and l‐fenfluramine and their... ResearchGate. [Link]

-

Aly, F. A., & Al-Tamimi, A. M. (2010). Hair analysis for fenfluramine and norfenfluramine as biomarkers for N-nitrosofenfluramine ingestion. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 578-584. [Link]

-

Marchant, N. C., Breen, M. A., Wallace, D., Bass, S., Taylor, A. R., Ings, R. M., ... & Williams, J. (1992). Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man. Xenobiotica, 22(11), 1251-1266. [Link]

-

Caccia, S., et al. (1977). Gas-liquid chromatographic determination of the optical isomers of fenfluramine and norfenfluramine in biological samples. Journal of Chromatography A, 144(1), 127-31. [Link]

-

Erenburg, N., Hamed, R., Shaul, C., Barasch, D., Perucca, E., & Bialer, M. (2024). Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats. The Hebrew University of Jerusalem. [Link]

-

Schoonjans, A. S., et al. (2022). Main pathway of metabolism of fenfluramine. ResearchGate. [Link]

-

Grokipedia. (n.d.). Norfenfluramine. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Pharmacology/Toxicology Review and Evaluation for FINTEPLA (fenfluramine). [Link]

-

Bialer, M., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. The Hebrew University of Jerusalem. [Link]

-

University of California, Davis. (n.d.). Cytochromes P450. [Link]

-

Wikipedia. (n.d.). Norfenfluramine. Retrieved from [Link]

-

Rothman, R. B., et al. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1191-1199. [Link]

-

Bialer, M., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. PubMed Central. [Link]

-

Watts, S. W., et al. (2003). The fenfluramine metabolite (+)-norfenfluramine is vasoactive. Journal of Pharmacology and Experimental Therapeutics, 304(3), 1258-1265. [Link]

-

Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Current Drug Metabolism, 18(1), 5-18. [Link]

-

Rendic, S., & Guengerich, F. P. (2012). Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment. Current Drug Metabolism, 13(8), 1139-1158. [Link]

-

Manikandan, P., & Nagini, S. (2018). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 19(1), 128. [Link]

-

Preskorn, S. H. (1996). Cytochrome P450 Enzymes and Psychopharmacology. ACNP. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Species differences in the kinetics and metabolism of fenfluramine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. cris.huji.ac.il [cris.huji.ac.il]

- 10. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]

- 12. Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Norfenfluramine: A Re-evaluation of a Potent Serotonergic Agent for Obesity Management

A Technical Guide for Drug Development Professionals

Executive Summary

The global obesity epidemic necessitates the exploration of novel and effective therapeutic agents. Historically, serotonergic drugs have shown significant promise in appetite suppression. Fenfluramine, and its primary active metabolite norfenfluramine, were effective anorectic agents but were withdrawn due to cardiovascular toxicity.[1][2] This guide provides an in-depth technical analysis of the specific enantiomer, (S)-Norfenfluramine (dexnorfenfluramine), as a potential therapeutic agent for obesity. We delve into its potent mechanism of action centered on the 5-HT2C receptor, the critical safety challenges posed by its activity at the 5-HT2B receptor, and the requisite analytical and clinical development pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific rationale, experimental methodologies, and regulatory landscape pertinent to the re-evaluation of this compound class.

Introduction: The Unmet Need and the Serotonergic Hypothesis of Appetite Control

Obesity has reached pandemic levels, acting as a major risk factor for numerous life-threatening conditions, including type 2 diabetes, cardiovascular disease, and certain cancers.[3] Despite this, the pharmacotherapeutic arsenal remains limited. The central nervous system, particularly the serotonergic (5-hydroxytryptamine, 5-HT) pathways, plays a crucial role in regulating food intake and body weight.[4][5] The "serotonin hypothesis" of appetite control posits that enhancing central serotonergic neurotransmission promotes satiety and reduces food consumption.[6]

This hypothesis was clinically validated by the efficacy of fenfluramine, which, often co-prescribed with phentermine ("fen-phen"), produced significant weight loss.[7][8] Fenfluramine is a racemic mixture, and its primary active metabolite, norfenfluramine, is also chiral.[2][9] The anorectic effects are largely attributed to the dextrorotatory enantiomers, dexfenfluramine and its metabolite, dexnorfenfluramine, also known as this compound.[2] However, the promise of these drugs was eclipsed by the discovery of a significant risk of cardiac valvulopathy and pulmonary hypertension, leading to their global withdrawal.[1][2][10] This toxicity was linked directly to the activation of the serotonin 5-HT2B receptor by norfenfluramine.[2][10]

This guide focuses on this compound, dissecting its potent anorectic pharmacology from its dangerous cardiotoxic profile to provide a clear technical framework for any future consideration of this or related molecules in obesity drug development.

Pharmacology of this compound

Mechanism of Action: A Tale of Two Receptors

This compound exerts its pharmacological effects through a dual mechanism: as a serotonin-releasing agent and as a direct agonist at serotonin 5-HT2 receptor subtypes.[1][2]

-

Serotonin Releasing Agent: Like its parent compound, this compound interacts with the serotonin transporter (SERT) to induce the non-exocytotic release of 5-HT from neurons, increasing synaptic serotonin concentrations.[1][11][12] It is more potent in this regard than fenfluramine itself.[1][13]

-

Direct Receptor Agonism: Crucially, this compound is a potent agonist at several 5-HT2 receptor subtypes, an activity much stronger than that of fenfluramine.[2] Its profile is dominated by high-affinity binding and functional activation of 5-HT2C and 5-HT2B receptors, with moderate affinity for the 5-HT2A receptor.[2][10]

The anorectic effects are primarily mediated by the activation of 5-HT2C receptors in the hypothalamus.[3][4][14] This receptor is a well-validated target for anti-obesity drugs; its activation leads to increased satiety and reduced food intake.[5][14] The former anti-obesity drug lorcaserin was a selective 5-HT2C agonist, further validating this mechanistic pathway.[4][15]

Conversely, the severe cardiovascular side effects are mediated by the activation of 5-HT2B receptors located on cardiac valve interstitial cells.[2][10][16]

Caption: Dual mechanism of this compound action.

Stereoselectivity and Pharmacokinetics

Fenfluramine is metabolized in the liver via N-de-ethylation to norfenfluramine.[12] The (S)-enantiomer of norfenfluramine is more potent than the (R)-enantiomer (levonorfenfluramine) as both a monoamine releasing agent and a 5-HT2 receptor agonist.[2] Studies exploring the antiseizure properties of these compounds also found d-norfenfluramine to be more potent, but also more toxic, than l-norfenfluramine.[17][18] The compound is brain-penetrant, which is essential for its centrally-mediated anorectic effects.[11][19]

The Critical Challenge: 5-HT2B Receptor-Mediated Cardiotoxicity

The primary obstacle to the therapeutic use of this compound is its potent agonist activity at the 5-HT2B receptor.[2][10]

Mechanism of Valvular Heart Disease

The 5-HT2B receptor is expressed on cardiac valve interstitial cells and plays a role in tissue homeostasis.[16][20] Pathological, sustained activation of this receptor by agonists like this compound or the ergot-derived drugs leads to the transformation of these cells into proliferative myofibroblasts.[1][16] This proliferation causes a thickening and stiffening of the valve leaflets, leading to valvular regurgitation and, ultimately, heart failure. This drug-induced pathology is histologically similar to that seen in carcinoid syndrome, where chronically high levels of circulating serotonin produce the same effect.[10][21]

Caption: 5-HT2B receptor-mediated cardiotoxicity pathway.

Receptor Affinity Profile

The therapeutic challenge is underscored by the compound's receptor binding affinities. Norfenfluramine exhibits high affinity for both the desired 5-HT2C receptor and the undesired 5-HT2B receptor.[10]

| Receptor Subtype | Norfenfluramine Affinity | Primary Associated Effect | Reference |

| 5-HT2C | High | Efficacy (Anorectic) | [10] |

| 5-HT2B | High | Toxicity (Cardiovalvulopathy) | [10] |

| 5-HT2A | Moderate | Vasoconstriction, potential CNS effects | [2][22] |

Table 1: Simplified Receptor Affinity and Effect Profile for Norfenfluramine.

This lack of selectivity between the efficacy target (5-HT2C) and the toxicity target (5-HT2B) makes it exceptionally difficult to establish a safe therapeutic window for this compound in its current form.

Analytical Methodologies and Preclinical Assessment

The development of any chiral drug requires robust analytical methods to separate and quantify the enantiomers and their metabolites in biological matrices.

Protocol: Chiral HPLC for Enantiomeric Separation

The stereoselective analysis of fenfluramine and norfenfluramine is critical. Several high-performance liquid chromatography (HPLC) methods have been developed for this purpose.[23][24][25]

Objective: To separate and quantify (S)- and (R)-norfenfluramine in a plasma matrix.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma, add an internal standard (e.g., fluoxetine).[26]

-

Alkalinize the sample to a pH > 10 to ensure the analytes are in their free base form.[26][27]

-

Extract with an organic solvent such as ethyl acetate or diethyl ether.[26][27]

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization (Optional but enhances sensitivity/resolution):

-

Chromatographic Separation:

-

Detection:

-

Validation:

Drug Development and Regulatory Considerations

The development of any new drug for obesity is governed by stringent regulatory guidelines. The U.S. Food and Drug Administration (FDA) has issued guidance for the industry that outlines the requirements for clinical trials.[29][30]

FDA Guidance on Anti-Obesity Drug Development

The FDA's guidance, updated in January 2025, recognizes obesity as a chronic disease and sets clear benchmarks for efficacy and safety.[29][31][32]

| Parameter | FDA Requirement/Recommendation | Reference |

| Target Population | BMI ≥ 30 kg/m ², or BMI ≥ 27 kg/m ² with at least one weight-related comorbidity. | [32][33] |

| Trial Duration | At least one year to demonstrate sustained weight reduction. | [30][32] |

| Primary Efficacy Endpoints | 1. Mean placebo-subtracted weight loss of at least 5%. 2. Proportion of patients achieving ≥5% weight loss is significantly greater than placebo. | [31] |

| Safety Population Size | Approximately 3,000 subjects randomized to the investigational drug for at least one year. | [32][33] |

| Cardiovascular Safety | Thorough cardiovascular safety assessment, including evaluation of blood pressure, heart rate, and, critically for this class, echocardiograms to monitor for valvular changes. | [32][33] |

Table 2: Key Requirements from FDA Guidance for Anti-Obesity Drug Development.

A Hypothetical Development Workflow

Any attempt to develop a drug based on the norfenfluramine scaffold would require a workflow heavily focused on mitigating 5-HT2B toxicity from the outset.

Caption: Drug development workflow emphasizing 5-HT2B safety assessment.

Future Perspectives and Conclusion

The story of this compound is a powerful case study in pharmacology, demonstrating how a potent therapeutic effect can be inextricably linked to a severe toxicity mechanism at the molecular level.

Is there a viable path forward? For this compound itself, the path is likely closed. Its high affinity for the 5-HT2B receptor presents an unacceptable risk of valvular heart disease.[2][10][34] The therapeutic index appears to be nonexistent for the indication of obesity, where long-term treatment is required.[35]

The true value of studying this compound today lies in the lessons it provides for future drug design:

-

Receptor Selectivity is Paramount: Any future 5-HT2C agonist program must demonstrate profound selectivity against the 5-HT2B receptor from the earliest stages of discovery.

-

The Potential of Biased Agonism: Could a molecule be designed to selectively activate the G-protein signaling pathway at the 5-HT2C receptor that leads to satiety, while avoiding the specific downstream pathways at the 5-HT2B receptor (e.g., β-arrestin pathways) that may drive mitogenesis? This remains a frontier of G-protein coupled receptor (GPCR) pharmacology.

-

Rethinking Enantiomers: While this compound is the more potent anorectic agent, some research suggests the (L)-enantiomers may have a better safety profile, which has led to their exploration in other indications like epilepsy.[18][19] This highlights the importance of evaluating individual enantiomers for both efficacy and safety.

References

- 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators. (2023). MDPI.

- 5-HT2C receptor agonists as potential drugs for the treatment of obesity. (n.d.). PubMed.

- From obesity to substance abuse: therapeutic opportunities for 5-HT2C receptor agonists. (n.d.). PubMed.

- The potential use of selective 5-HT2C agonists in treating obesity. (2006). Expert Opinion on Investigational Drugs.

- FDA's New Draft Guidance for Obesity Medications. (2025). STOP Obesity Alliance, Milken Institute School of Public Health, The George Washington University.

- Norfenfluramine. (n.d.). Grokipedia.

- 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators. (2023). PubMed.

- Obesity and Overweight: Developing Drugs and Biological Products for Weight Reduction. (2025). FDA.

- Norfenfluramine. (n.d.). Wikipedia.

- Functional Consequence of Serotonin/5-HT2B Receptor Signaling in Heart. (n.d.). Circulation.

- Serotonin Receptors and Heart Valve Disease – it was meant 2B. (n.d.). PubMed Central.

- New FDA Guidance: Developing Drugs and Biological Products for Weight Reduction. (2025). Medpace.

- Obesity and Overweight: Developing Drugs and Biological Products for Weight Reduction; Draft Guidance for Industry; Availability. (2025). Federal Register.